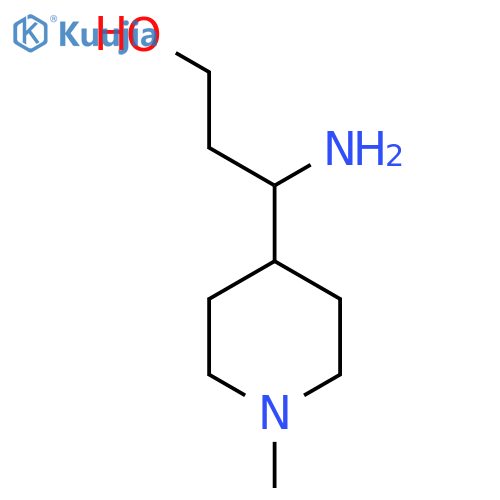

Cas no 1515063-03-2 (3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol)

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol

- 1515063-03-2

- EN300-1847043

-

- インチ: 1S/C9H20N2O/c1-11-5-2-8(3-6-11)9(10)4-7-12/h8-9,12H,2-7,10H2,1H3

- InChIKey: MOQZCBHAKNLPOF-UHFFFAOYSA-N

- ほほえんだ: OCCC(C1CCN(C)CC1)N

計算された属性

- せいみつぶんしりょう: 172.157563266g/mol

- どういたいしつりょう: 172.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 49.5Ų

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1847043-0.05g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 0.05g |

$851.0 | 2023-09-19 | ||

| Enamine | EN300-1847043-1.0g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1847043-0.1g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 0.1g |

$892.0 | 2023-09-19 | ||

| Enamine | EN300-1847043-0.5g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1847043-10g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 10g |

$4360.0 | 2023-09-19 | ||

| Enamine | EN300-1847043-1g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 1g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1847043-5g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1847043-5.0g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1847043-0.25g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1847043-10.0g |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol |

1515063-03-2 | 10g |

$4360.0 | 2023-06-02 |

3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol 関連文献

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

3-amino-3-(1-methylpiperidin-4-yl)propan-1-olに関する追加情報

Exploring the Versatile Applications of 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol (CAS No. 1515063-03-2) in Modern Chemistry

In the realm of organic chemistry, 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol (CAS No. 1515063-03-2) stands out as a compound with significant potential across various applications. This molecule, characterized by its unique structural features, has garnered attention in pharmaceutical research, material science, and specialty chemical synthesis. Its molecular formula, C9H20N2O, hints at a balanced combination of hydrophilicity and lipophilicity, making it an intriguing subject for researchers exploring novel bioactive compounds.

The 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol structure combines a piperidine ring with an amino alcohol functionality, creating a versatile scaffold for chemical modifications. This structural motif is particularly valuable in drug discovery, where such frameworks often serve as privileged structures in medicinal chemistry. The presence of both amino and hydroxyl groups provides multiple sites for further derivatization, enabling the creation of diverse molecular libraries for biological screening.

Recent trends in pharmaceutical research have highlighted the importance of piperidine derivatives like 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol in developing central nervous system (CNS) therapeutics. The compound's ability to cross the blood-brain barrier, combined with its potential for modulating neurotransmitter systems, makes it a candidate for investigating treatments for neurological disorders. Researchers are particularly interested in how modifications to this core structure might influence receptor binding affinity and selectivity.

From a synthetic chemistry perspective, 1515063-03-2 offers interesting possibilities for asymmetric synthesis and chiral resolution. The stereocenter at the 3-position presents opportunities for creating enantiomerically pure compounds, which is crucial in pharmaceutical applications where different enantiomers may exhibit distinct biological activities. Current methodologies for producing optically active forms of this compound are an active area of investigation in academic and industrial laboratories.

The physicochemical properties of 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol contribute to its utility in various formulations. Its moderate water solubility, combined with reasonable organic solvent compatibility, makes it suitable for different delivery systems. These characteristics are particularly relevant in today's pharmaceutical landscape, where researchers seek compounds that balance bioavailability and formulation stability.

In material science applications, the dual functionality of 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol enables its use as a building block for polymers and specialty materials. The amino group can participate in polycondensation reactions, while the hydroxyl group offers additional sites for cross-linking or further modification. This versatility aligns with current industry demands for multifunctional monomers that can impart specific properties to advanced materials.

Analytical characterization of 1515063-03-2 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's purity and identity, which are critical for research applications. Recent advances in analytical instrumentation have improved the detection and quantification of this compound at lower concentrations, facilitating more detailed studies of its behavior in complex systems.

The safety profile of 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol is an important consideration for its various applications. While comprehensive toxicological data may be limited due to its specialized use, preliminary studies suggest that standard laboratory precautions are sufficient for handling this material. Researchers are encouraged to consult material safety data sheets and conduct appropriate risk assessments when working with this compound.

Market trends indicate growing interest in piperidine-containing compounds like 1515063-03-2, particularly in the pharmaceutical sector. The global demand for novel chemical entities with potential therapeutic applications continues to drive research into such specialized intermediates. Suppliers and manufacturers are responding to this demand by developing more efficient synthetic routes and scaling up production capabilities.

Future research directions for 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol may explore its potential in emerging fields such as targeted drug delivery systems or as a ligand in catalytic applications. The compound's structural features make it amenable to various modifications that could unlock new functionalities. Additionally, computational chemistry approaches are being employed to predict novel derivatives with optimized properties.

For researchers seeking high-purity 1515063-03-2, several specialized chemical suppliers offer this compound with varying levels of purity and packaging options. The availability of custom synthesis services also allows for the production of isotopically labeled or otherwise modified versions of this molecule to meet specific research needs. Quality control measures and certificates of analysis are typically provided to ensure material consistency.

Environmental considerations for 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol include proper disposal methods and potential biodegradability. As with many specialty chemicals, responsible handling and waste management practices are essential to minimize environmental impact. Recent developments in green chemistry principles are being applied to the synthesis and application of such compounds to improve sustainability.

In conclusion, 3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol (CAS No. 1515063-03-2) represents a fascinating example of how specific molecular architectures can offer diverse possibilities in scientific research and industrial applications. Its continued study will likely yield new insights and applications across multiple disciplines, contributing to advancements in healthcare, materials, and beyond.

1515063-03-2 (3-amino-3-(1-methylpiperidin-4-yl)propan-1-ol) 関連製品

- 2228791-80-6(1-(2-methyloxolan-3-yl)cyclopentan-1-amine)

- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)

- 162284-62-0(6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 72080-90-1((2-amino-4-methylpentyl)dimethylamine)

- 1261893-13-3(2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid)

- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)

- 672309-96-5([1-(3-CHLORO-PHENYL)-3-PYRROLIDIN-1-YL-PROPYL]-METHYL-AMINE)

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)

- 26106-63-8(Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)

- 1207008-18-1(2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)